molecular formula C8H10ClF2N B2956276 2-Difluoromethyl-benzylamine hydrochloride CAS No. 1951439-00-1

2-Difluoromethyl-benzylamine hydrochloride

Cat. No. B2956276
M. Wt: 193.62
InChI Key: LAGFWDPCDMYYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N and a molecular weight of 193.62. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-Difluoromethyl-benzylamine hydrochloride is defined by its IUPAC name, [2-(difluoromethyl)phenyl]methanamine hydrochloride. Further analysis of the molecular structure would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

2-Difluoromethyl-benzylamine hydrochloride is a white to yellow solid . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional data.

Scientific Research Applications

Fluorination in Medicinal Chemistry

2-Difluoromethyl-benzylamine hydrochloride is a significant compound in the development of fluorination methodologies. One study demonstrates its utility in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its role in synthesizing functional groups crucial for medicinal chemistry and synthesis (Wang et al., 2009).

Development of Novel Fluorescence Probes

Another application is in the development of novel fluorescence probes for detecting reactive oxygen species (ROS), showcasing its relevance in biochemical and medical research (Setsukinai et al., 2003).

Synthesis of Benzyl Ethers

The compound also finds use in the synthesis of benzyl ethers from alcohols, demonstrating its versatility in organic synthesis (Poon & Dudley, 2006).

Biomimetic Reductive Amination

In the field of biomimetic chemistry, 2-Difluoromethyl-benzylamine hydrochloride contributes to the reductive amination of fluoro aldehydes and ketones, facilitating the synthesis of fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).

Solvent Replacement for Environmental Safety

Research has also focused on using this compound as a safer solvent alternative in bromination reactions, emphasizing its role in reducing the environmental impact of chemical processes (Daley & Landolt, 2005).

Formylation of Benzenes

It's instrumental in the formylation of benzenes, providing a mild method for introducing formyl groups into various substituted benzenes, which is vital for synthesizing complex organic molecules (Ohsawa, Yoshida, & Doi, 2013).

Organic Optoelectronic Materials

Another significant application is in the arylation of 2,1,3-benzothiadiazole derivatives for organic optoelectronic materials, demonstrating its utility in advancing materials science (Zhang et al., 2013).

Photovoltaic Cells Enhancement

Benzylamine, a related compound, has been used for surface passivation in perovskite solar cells, significantly improving their efficiency and stability, which is crucial for the development of renewable energy technologies (Wang et al., 2016).

properties

IUPAC Name

[2-(difluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFWDPCDMYYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Difluoromethyl-benzylamine hydrochloride

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